molecular formula C11H16O2 B6613144 4-Tert-butyl-2-methoxyphenol CAS No. 53894-31-8

4-Tert-butyl-2-methoxyphenol

Cat. No. B6613144
CAS RN: 53894-31-8
M. Wt: 180.24 g/mol
InChI Key: SERZNTMEVJWJSA-UHFFFAOYSA-N
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Description

4-Tert-butyl-2-methoxyphenol (also known as TBMP) is an organic compound that is used in a variety of scientific research applications. It is a phenolic compound, which is a type of aromatic compound that contains a benzene ring structure with an attached hydroxyl group. TBMP is often used as a reagent in chemical synthesis, as a catalyst in organic reactions, and as a substrate for the study of enzyme activity. In

Scientific Research Applications

Antioxidant Properties and Applications

  • Antioxidant in Edible Fats : BHA is used as an antioxidant for the stabilization of edible fats, influencing sodium and potassium balance in biological systems (Denz & Llaurado, 1957).
  • Oxidation Reactions : Studies on the oxidation of phenolate anions to phenoxyl radicals show BHA's role in controlled oxidation processes (Webster, 2003).
  • Synthesis of Antioxidants : BHA is involved in the environmentally friendly synthesis of butylated hydroxy anisoles, used as food antioxidants (Yadav & Rahuman, 2003).

Biochemical Studies and Molecular Interactions

  • Biochemical Activities : BHA's interaction with macrophages and its effects on inflammatory reactions have been studied, highlighting its potential in chronic disease prevention (Murakami et al., 2006).
  • Molecular Docking and Analysis : The structure and biological activity of compounds related to BHA have been explored through molecular docking, offering insights into drug design and interaction with DNA (Zeyrek et al., 2019).

Environmental and Industrial Applications

  • Thermal Oxidation Stability : Research on the impact of BHA on the thermal oxidation stability of high-energy-density fuels shows its significance in improving fuel shelf life (Jia et al., 2022).
  • Pharmaceutical Excipients : The physical form of BHA in pharmaceuticals, particularly its crystalline or amorphous states, affects drug stability and efficacy (Remenar et al., 2004).

Photochemical and Kinetic Studies

  • Photochemical Reactions : BHA has been studied in the context of photochemical reactions, demonstrating its role in the formation of specific photoproducts (DeCosta et al., 2000).
  • Reaction Kinetics : The reaction of tert-butoxy radicals with BHA and its kinetics have been analyzed, contributing to a deeper understanding of radical reactions (Das et al., 1981).

properties

IUPAC Name

4-tert-butyl-2-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-11(2,3)8-5-6-9(12)10(7-8)13-4/h5-7,12H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SERZNTMEVJWJSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80202161
Record name Phenol, (1,1-dimethylethyl)-2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80202161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

37987-27-2, 53894-31-8
Record name 4-(1,1-Dimethylethyl)-2-methoxyphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37987-27-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, (1,1-dimethylethyl)-2-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053894318
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, (1,1-dimethylethyl)-2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80202161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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